molecular formula C12H11FN2O2S B1328687 2-Fluoro-4-(phenylsulfonyl)phenylhydrazine CAS No. 1000339-96-7

2-Fluoro-4-(phenylsulfonyl)phenylhydrazine

Cat. No. B1328687
CAS RN: 1000339-96-7
M. Wt: 266.29 g/mol
InChI Key: FLIPMBYDWSILOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(phenylsulfonyl)phenylhydrazine is a biochemical compound used for proteomics research . It has a molecular formula of C12H11FN2O2S and a molecular weight of 266.3 g/mol .

Scientific Research Applications

Synthetic Versatility

The use of 2-Fluoro-4-(phenylsulfonyl)phenylhydrazine derivatives showcases a significant synthetic versatility. For instance, they are effectively utilized in the synthesis of fluorine-bearing heterocyclic compounds like pyrazolones, pyrimidines, and benzothiopyranones. These compounds are synthesized through various cyclization reactions, demonstrating the adaptability of 2-Fluoro-4-(phenylsulfonyl)phenylhydrazine in different chemical environments (Shi, Wang, & Schlosser, 1996).

Fluoroalkylation

Pregeneration of fluoro(phenylsulfonyl)methyl anion, closely related to 2-Fluoro-4-(phenylsulfonyl)phenylhydrazine, is crucial for the stereoselective monofluoromethylation of ketimines. This process underscores the importance of these compounds in introducing fluorinated groups into organic molecules, enhancing their properties for various applications (Liu, Zhang, & Hu, 2008).

Inhibitory Potentials

The compound 2,3-diarylpyrazines and quinoxalines, synthesized using derivatives of 2-Fluoro-4-(phenylsulfonyl)phenylhydrazine, exhibit excellent selective cyclooxygenase-2 (COX-2) inhibitory activity. This demonstrates their potential in medicinal chemistry, particularly in the development of anti-inflammatory drugs (Singh et al., 2004).

Anticandidal Activities

Compounds synthesized from 2-Fluoro-4-(phenylsulfonyl)phenylhydrazine derivatives, such as 1-(1-(4-Chlorophenyl)-2-(phenylsulfonyl)ethylidene)-2-phenylhydrazine, have shown promising anticandidal activities. These compounds are not only potent against various Candida species but also exhibit a favorable toxicity profile, making them potential candidates for developing new anticandidal drugs (Ghabbour et al., 2014).

properties

IUPAC Name

[4-(benzenesulfonyl)-2-fluorophenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2S/c13-11-8-10(6-7-12(11)15-14)18(16,17)9-4-2-1-3-5-9/h1-8,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIPMBYDWSILOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(phenylsulfonyl)phenylhydrazine

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